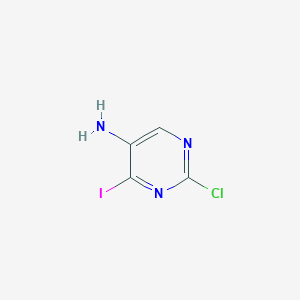
2-Chloro-4-iodopyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-iodopyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C4H3ClIN3 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodopyrimidin-5-amine typically involves multiple steps, starting from readily available pyrimidine derivatives. One common method includes the nitration of 2-chloropyrimidine followed by reduction and subsequent iodination. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, followed by reduction using agents such as hydrogen gas in the presence of a palladium catalyst. The final iodination step can be achieved using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-iodopyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-4-iodopyrimidin-5-amine, while coupling reactions can produce various biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-iodopyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2-Chloro-4-iodopyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-iodopyrimidin-4-amine
- 4-Chloro-5-iodopyridin-2-amine
- 2-Chloro-4-iodo-5-methylpyridine
Comparison: 2-Chloro-4-iodopyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C4H3ClIN3 |
|---|---|
Molekulargewicht |
255.44 g/mol |
IUPAC-Name |
2-chloro-4-iodopyrimidin-5-amine |
InChI |
InChI=1S/C4H3ClIN3/c5-4-8-1-2(7)3(6)9-4/h1H,7H2 |
InChI-Schlüssel |
OPGCKURUXLCIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)Cl)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11712291.png)
![Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712312.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride](/img/structure/B11712318.png)

![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide](/img/structure/B11712338.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11712339.png)
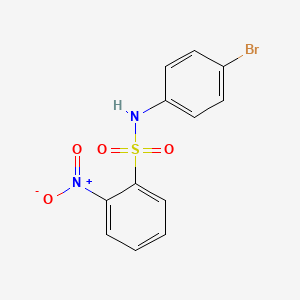
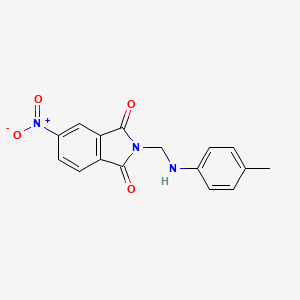
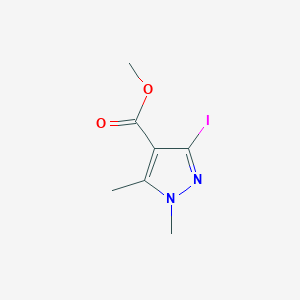
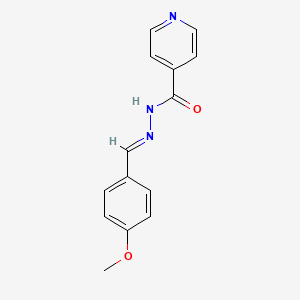
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11712377.png)
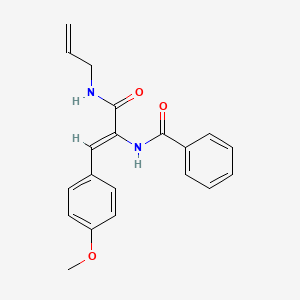
![3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11712388.png)
